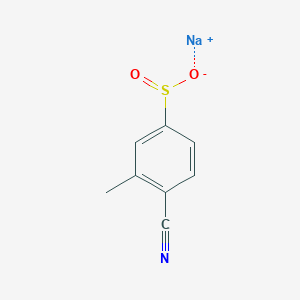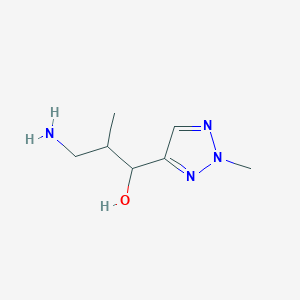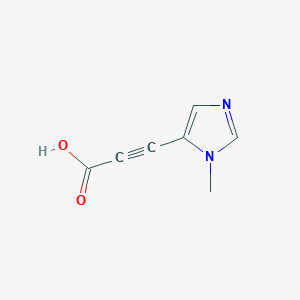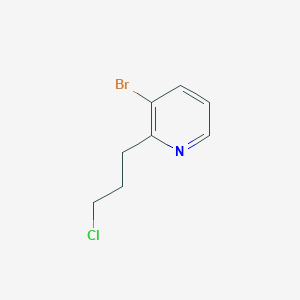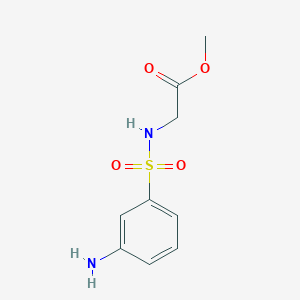![molecular formula C10H11NOS B13164687 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C10H11NOS. This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and an azabicyclohexane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Azabicyclo[310]hexan-3-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds share a similar azabicyclohexane structure but differ in the presence of a pyrimidine ring instead of a thiophene ring.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5’-Pyrimidines]: These compounds also contain the azabicyclohexane moiety but are spirofused with a pyrimidine ring.
Uniqueness
4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is unique due to its combination of the azabicyclohexane and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-(3-azabicyclo[3.1.0]hexan-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11NOS/c12-5-10-2-9(6-13-10)11-3-7-1-8(7)4-11/h2,5-8H,1,3-4H2 |
InChI Key |
BEASOXKKCIBORN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


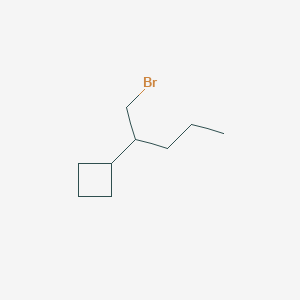

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
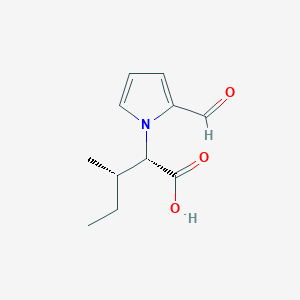
![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
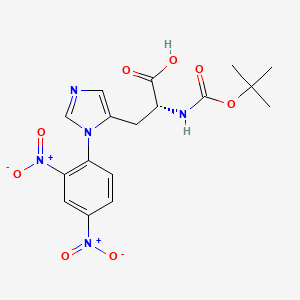
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
